1-(2-fluorobenzyl)-1H-pyrazol-4-amine

Medicinal Chemistry Physicochemical Properties Drug Design

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine (CAS 925634-52-2) is a fluorinated pyrazole derivative characterized by a 2-fluorobenzyl substituent at the N1 position and a primary amine at C4. This compound serves as a versatile building block in medicinal chemistry, enabling the synthesis of kinase inhibitors, receptor modulators, and other bioactive molecules.

Molecular Formula C10H11ClFN3
Molecular Weight 227.66 g/mol
Cat. No. B7952216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-1H-pyrazol-4-amine
Molecular FormulaC10H11ClFN3
Molecular Weight227.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(C=N2)N)F.Cl
InChIInChI=1S/C10H10FN3.ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;/h1-5,7H,6,12H2;1H
InChIKeyCCKVUQHWSNSYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine: A Strategic Pyrazole Building Block for Targeted Medicinal Chemistry


1-(2-Fluorobenzyl)-1H-pyrazol-4-amine (CAS 925634-52-2) is a fluorinated pyrazole derivative characterized by a 2-fluorobenzyl substituent at the N1 position and a primary amine at C4 . This compound serves as a versatile building block in medicinal chemistry, enabling the synthesis of kinase inhibitors, receptor modulators, and other bioactive molecules . Its ortho-fluoro substitution pattern imparts distinct electronic and steric properties compared to unsubstituted, para-fluoro, or chloro analogs, influencing molecular recognition events and pharmacokinetic profiles [1].

Why 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine Is Not Interchangeable with Closely Related Analogs


Substituting 1-(2-fluorobenzyl)-1H-pyrazol-4-amine with seemingly similar compounds such as 1-benzyl-1H-pyrazol-4-amine, 1-(4-fluorobenzyl)-1H-pyrazol-4-amine, or 1-(2-chlorobenzyl)-1H-pyrazol-4-amine can lead to significant changes in molecular properties and biological outcomes. The ortho-fluorine atom in the target compound modulates electronic distribution, lipophilicity, and conformational preferences [1], thereby affecting target engagement, metabolic stability, and synthetic utility . Even minor structural alterations in the pyrazole scaffold can drastically alter potency, selectivity, and physicochemical behavior, making direct substitution without validation a risk to experimental reproducibility and lead optimization .

Quantitative Differentiation: Comparative Evidence for 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine


Enhanced Lipophilicity (logP) Relative to Non-Fluorinated and Para-Fluoro Analogs

The ortho-fluorobenzyl group in 1-(2-fluorobenzyl)-1H-pyrazol-4-amine confers a distinct lipophilicity profile compared to non-fluorinated and para-fluoro analogs. The target compound exhibits an XLogP of 1.2 [1], whereas the non-fluorinated 1-benzyl-1H-pyrazol-4-amine has reported logP values ranging from 0.94 to 2.09 [2]. This intermediate lipophilicity may balance membrane permeability with aqueous solubility, a crucial factor in optimizing drug-like properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Distinct Electronic Effects of Ortho-Fluorine on Pyrazole Basicity

The ortho-fluorine atom in 1-(2-fluorobenzyl)-1H-pyrazol-4-amine exerts a unique electronic influence on the pyrazole ring compared to para-fluoro or unsubstituted analogs. While precise pKa values are not universally reported, the presence of the ortho-fluorine is known to modulate the basicity of the pyrazole nitrogen atoms [1]. This electronic modulation can affect hydrogen-bonding capabilities and metal coordination, which are critical in enzyme inhibition and receptor binding [2].

Physical Organic Chemistry Structure-Activity Relationship Computational Chemistry

Conformational Bias Imparted by Ortho-Fluorobenzyl Group

The ortho-fluorobenzyl substituent in 1-(2-fluorobenzyl)-1H-pyrazol-4-amine restricts rotational freedom and biases the conformation of the molecule compared to para-fluoro or unsubstituted benzyl analogs [1]. This conformational constraint can lead to improved target selectivity and reduced off-target effects in biological assays, as seen in related fluorinated pyrazole kinase inhibitors [2].

Medicinal Chemistry Conformational Analysis Drug Design

Differential Metabolic Stability Attributed to Ortho-Fluorine

The ortho-fluorine atom in 1-(2-fluorobenzyl)-1H-pyrazol-4-amine is strategically positioned to block oxidative metabolism at the adjacent carbon of the benzyl group, potentially enhancing metabolic stability compared to non-fluorinated or para-fluoro analogs [1]. Fluorine substitution is a well-established strategy in medicinal chemistry to reduce cytochrome P450-mediated metabolism and prolong half-life [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Utility as a Precursor for High-Potency ERK2 Inhibitors

Derivatives of 1-(2-fluorobenzyl)-1H-pyrazol-4-amine have demonstrated potent inhibition of ERK2 kinase. Specifically, a carboxamide derivative (US9546173, cmpd 105) incorporating the target compound's core structure exhibits an IC50 of 39 nM against activated ERK2 [1]. This potency highlights the scaffold's ability to engage kinase active sites effectively, a property that may not be replicated with other substitution patterns.

Kinase Inhibitor Medicinal Chemistry Oncology

Facile Synthesis via Nucleophilic Substitution

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine is accessible through a straightforward nucleophilic substitution reaction between 2-fluorobenzyl bromide and 4-amino-1H-pyrazole under basic conditions . This synthetic route contrasts with methods requiring more complex heterocycle construction and may offer advantages in terms of yield, purity, and scalability for analog generation .

Organic Synthesis Process Chemistry Building Block

Strategic Applications of 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine in Drug Discovery and Chemical Biology


Design and Synthesis of Ortho-Fluorobenzyl Pyrazole Kinase Inhibitors

Leveraging the unique conformational and electronic properties of the ortho-fluorobenzyl group, researchers can design and synthesize focused libraries of kinase inhibitors. The target compound serves as a core scaffold for generating analogs that explore binding to ATP pockets of kinases such as ERK2, where a derivative has shown an IC50 of 39 nM [1]. The ortho-fluorine atom may enhance selectivity and metabolic stability compared to non-fluorinated or para-fluoro analogs [2].

Optimization of Lead Compounds with Improved Lipophilicity and Permeability

In lead optimization campaigns, 1-(2-fluorobenzyl)-1H-pyrazol-4-amine can be employed to fine-tune lipophilicity. With an XLogP of 1.2 [3], it offers a balanced profile that may improve membrane permeability without excessive logP that could lead to poor solubility or off-target binding [4]. This makes it a valuable building block for compounds requiring oral bioavailability.

Exploration of Structure-Activity Relationships (SAR) for Pyrazole-Based Bioactives

The straightforward synthesis of 1-(2-fluorobenzyl)-1H-pyrazol-4-amine via nucleophilic substitution facilitates rapid analog generation for SAR studies. Researchers can systematically vary the amine handle or the benzyl substituent to probe the effects on potency, selectivity, and pharmacokinetic properties, accelerating the identification of clinical candidates.

Chemical Biology Probe Development for Target Identification

The 4-amino group of 1-(2-fluorobenzyl)-1H-pyrazol-4-amine provides a convenient functional handle for conjugation to affinity tags, fluorescent reporters, or biotin . This enables the development of chemical probes for target identification, cellular imaging, and pull-down assays, particularly in the context of kinase signaling pathways.

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